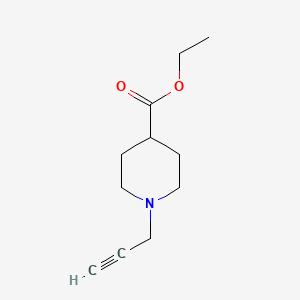

ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate

Description

Ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate is a piperidine derivative featuring an ethyl ester at the 4-position and a propargyl (prop-2-yn-1-yl) group attached to the nitrogen atom. The propargyl moiety introduces unique reactivity, enabling participation in click chemistry or serving as a metabolic inhibitor, while the ethyl ester enhances lipophilicity, influencing bioavailability and pharmacokinetics .

Properties

IUPAC Name |

ethyl 1-prop-2-ynylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-7-12-8-5-10(6-9-12)11(13)14-4-2/h1,10H,4-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSOQWCRQRDWKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl prop-2-ynoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Antidepressant Activity

Recent studies have investigated the antidepressant properties of compounds related to ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate. For instance, derivatives of piperidine have been shown to inhibit monoamine oxidases (MAOs), enzymes linked to mood regulation. Selective inhibition of MAO-A and MAO-B is crucial for developing antidepressants with fewer side effects. The geometric isomers of piperidine derivatives exhibit different inhibitory profiles, which can be exploited to enhance therapeutic efficacy against depression .

Neuroprotective Effects

Research indicates that compounds similar to this compound may offer neuroprotective benefits. They have been evaluated for their ability to mitigate oxidative stress and neuronal damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The selective inhibition of MAO-B by certain isomers suggests a promising avenue for treating these conditions .

General Synthetic Route

A common method involves:

- Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.

- Alkylation : Introduction of the propynyl group through nucleophilic substitution.

- Esterification : Reaction with ethyl chloroformate to form the ester.

This approach has been refined in several studies to improve efficiency and yield, achieving over 85% purity in final products .

Anticancer Potential

A study conducted by Aziz-ur-Rehman et al. explored the anticancer properties of structurally related piperidine derivatives, demonstrating that modifications at the 4-position significantly enhance cytotoxicity against various cancer cell lines. The synthesized compounds showed promising IC50 values, indicating their potential as effective anticancer agents .

Selectivity in Enzyme Inhibition

Another notable study highlighted the stereoselective activity of piperidine derivatives against MAO isoforms. The research demonstrated that cis isomers selectively inhibit MAO-A, while trans isomers target MAO-B, providing insights into how structural variations can influence biological activity and selectivity .

Summary Table of Applications

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Antidepressant | Piperidine derivatives | Selective inhibition of MAO-A/B; potential for reduced side effects in depression treatment |

| Neuroprotection | Piperidine analogs | Mitigation of oxidative stress; protective effects in neurodegenerative disease models |

| Anticancer Activity | Propanamide derivatives | Significant cytotoxicity against cancer cell lines; promising IC50 values compared to standards |

| Enzyme Inhibition | Stereoisomers of piperidines | Clear selectivity between MAO isoforms based on geometric configuration |

Mechanism of Action

The mechanism of action of ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Nitrogen

The nature of the substituent on the piperidine nitrogen significantly impacts physicochemical and biological properties. Key derivatives include:

Key Observations :

Ester Group Modifications

The ester group at the 4-position affects solubility and metabolic pathways:

Key Observations :

Antimicrobial and Antitumor Activity

- Ethyl 1-(quinolin-8-yl)ethyl Derivatives: Exhibit potent inhibitory activity (HPLC purity >95%; TOF MS [M+H]+: 391.2), suggesting aromatic substituents enhance target engagement .

- Propargyl Derivatives: Limited direct biological data, but the propargyl group is associated with kinase inhibition and metabolic interference in related compounds .

Biological Activity

Ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by its piperidine structure, which is commonly associated with various pharmacological properties. The presence of the prop-2-yn-1-yl group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It has been shown to act as a ligand that can modulate the activity of various molecular targets, including:

- Enzyme Inhibition : The compound may inhibit enzymes such as monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism. Selective inhibition of MAO-A and MAO-B has been demonstrated with analogs of piperidine derivatives, indicating potential therapeutic applications in neurological disorders .

- Antimicrobial Activity : Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties, including the ability to inhibit biofilm formation in pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of piperidine derivatives, including this compound. The minimum inhibitory concentration (MIC) values for selected derivatives were reported as follows:

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Against |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Staphylococcus aureus |

| 10 | 0.30 | 0.35 | Staphylococcus epidermidis |

These results suggest strong antibacterial properties, particularly for compound 7b, which was identified as the most active derivative .

Cytotoxicity Studies

In vitro studies have also assessed the cytotoxic effects of ethyl 1-(prop-2-yn-1-yl)piperidine derivatives against various cancer cell lines. Results indicated that certain analogs exhibited significant antiproliferative activity:

These findings highlight the potential use of these compounds in cancer therapy.

Case Studies

Case Study 1: MAO Inhibition

A study focused on the selective inhibition of MAO-A and MAO-B by piperidine derivatives demonstrated that certain structural modifications could enhance selectivity and potency. The research utilized kinetic analysis and crystallography to confirm binding affinities, suggesting that ethyl 1-(prop-2-yn-1-y)piperidine derivatives could be developed into effective MAO inhibitors for treating mood disorders .

Case Study 2: Antimicrobial Efficacy

Another investigation into the antimicrobial properties of piperidine derivatives found that modifications to the alkynyl group significantly affected bioactivity against bacterial strains. The study concluded that ethyl 1-(prop-2-yn-1-y)piperidine derivatives could serve as promising candidates for developing new antibiotics .

Q & A

Basic Research Question

- NMR : ¹H/¹³C NMR resolves the piperidine ring conformation, ester carbonyl (δ ~170 ppm), and propargyl proton signals (δ ~2.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for the propargyl moiety (e.g., m/z corresponding to [M+H]+) .

- X-ray crystallography : SHELXL or SHELXS software refines crystal structures, revealing steric effects of the propargyl group on piperidine ring geometry .

How can density functional theory (DFT) elucidate the electronic and thermodynamic properties of this compound?

Advanced Research Question

DFT studies (e.g., B3LYP functional) analyze:

- Electrostatic potential maps : Highlight nucleophilic/electrophilic regions, such as the electron-deficient propargyl terminus .

- Thermochemical stability : Atomization energies and bond dissociation energies predict degradation pathways .

- Reaction mechanisms : Transition-state modeling for propargyl group reactivity (e.g., click chemistry with azides) .

How does the propargyl substituent influence biological activity compared to other piperidine derivatives?

Advanced Research Question

Structure-activity relationship (SAR) studies reveal:

- Propargyl vs. alkyl/aryl groups : The propargyl group enhances metabolic stability due to reduced cytochrome P450 interactions .

- Steric effects : The linear sp-hybridized carbon chain improves target binding in enzyme inhibition assays (e.g., acetylcholinesterase) .

- Click chemistry utility : Propargyl enables bioorthogonal tagging for tracking cellular uptake .

How can contradictions in spectral data (e.g., NMR vs. MS) be resolved during characterization?

Advanced Research Question

- Dynamic effects in NMR : Variable-temperature NMR distinguishes conformational isomers of the piperidine ring .

- Tandem MS/MS : Collision-induced dissociation (CID) clarifies fragmentation pathways, especially for propargyl-related ions (e.g., loss of C₂H₂) .

- Cross-validation with IR : Ester carbonyl stretches (~1720 cm⁻¹) confirm functional group integrity .

What mechanistic insights govern the alkylation of piperidine derivatives with propargyl halides?

Advanced Research Question

- Nucleophilic substitution (SN2) : Steric hindrance at the piperidine nitrogen affects reaction rates .

- Byproduct formation : Competing elimination (E2) pathways generate alkyne byproducts, mitigated by using bulky bases (e.g., LDA) .

- Computational modeling : Transition-state analysis predicts regioselectivity in multi-site alkylation scenarios .

What are the challenges in scaling up the synthesis for preclinical studies?

Advanced Research Question

- Solvent scalability : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety .

- Catalyst optimization : Propargyl bromide efficiency improves with phase-transfer catalysts (e.g., TBAB) .

- Purification hurdles : Switch from column chromatography to crystallization by modifying counterions (e.g., hydrochloride salts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.